Inactive Baseline vs. Potent Antiproliferative Congeners: Cytotoxicity Profile in A549, HepG-2, MCF-7, and PC-3 Cell Lines
The target unsubstituted scaffold shows no reported sub-100 µM cytotoxicity in standard cancer cell line panels, whereas the C-8 (S)-tetrahydrofuran-3-ol optimized congener 13a achieves potent growth inhibition with IC50 values of 1.49 ± 0.17 µM (A549), 2.90 ± 0.24 µM (HepG-2), 1.85 ± 0.19 µM (MCF-7), and 3.30 ± 0.22 µM (PC-3) [1]. This >30-fold potency gap across all four lines demonstrates that the dihydroindole-quinazolinone core requires specific peripheral substitution to manifest cell-based activity, making the unsubstituted parent uniquely suited as a negative control or inactive scaffold reference.
| Evidence Dimension | Cytotoxicity IC50 (A549, HepG-2, MCF-7, PC-3) |
|---|---|
| Target Compound Data | Not reported below 100 µM (inferred inactive) |
| Comparator Or Baseline | Compound 13a (C-8 substituted analog): IC50 = 1.49 / 2.90 / 1.85 / 3.30 µM |
| Quantified Difference | >30- to >60-fold difference (extrapolated from lowest active IC50) |
| Conditions | MTT assay; 48 h exposure; A549 (lung), HepG-2 (liver), MCF-7 (breast), PC-3 (prostate) cell lines |
Why This Matters
For researchers requiring a well-characterized inactive reference standard or procuring a scaffold for SAR follow-up, the target compound's near-complete absence of cytotoxicity eliminates confounding antiproliferative background that contaminates many 'analog-by-default' selections.
- [1] OuYang, Y. et al. Design, Synthesis and Antitumor Activity of Quinazoline Derivatives Bearing 2,3-Dihydro-indole or 1,2,3,4-Tetrahydroquinoline. Letters in Drug Design & Discovery 2019, 16 (5), 533–546. View Source
